N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzamide
Description
The compound N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzamide is a heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a 4-fluorophenyl group, an imidazole ring, a benzyl spacer, and a terminal 3,4-dimethylbenzamide moiety. While direct evidence for its synthesis or biological activity is absent in the provided materials, its structural analogs in the evidence offer insights into its physicochemical and functional properties.
Properties
IUPAC Name |
N-[4-[[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN5O2/c1-17-3-6-21(13-18(17)2)26(34)30-23-11-4-19(5-12-23)14-33-15-24(29-16-33)27-31-25(32-35-27)20-7-9-22(28)10-8-20/h3-13,15-16H,14H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYCTCKSVMQGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and antimicrobial studies. This article summarizes the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C21H21FN4O2
- Molecular Weight : 380.43 g/mol
- CAS Number : 1795410-87-5
Research indicates that compounds containing oxadiazole and imidazole moieties often exhibit significant biological activities due to their ability to interact with various biological targets. The presence of the fluorophenyl group may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved efficacy in biological assays.
Anticancer Activity
Recent studies have evaluated the anticancer potential of related compounds containing similar structural features. For instance, a study published in ACS Omega reported that N-aryl oxadiazoles demonstrated significant growth inhibition against various cancer cell lines. Specifically, compounds with similar structures exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against cancer cell lines such as OVCAR-8 and SNB-19 .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | Percent Growth Inhibition (PGI) |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H40 | 75.99% |
| 6h | HOP-92 | 67.55% |
| 6h | MDA-MB-231 | 56.88% |
These results suggest that modifications in the structure can significantly influence anticancer activity, highlighting the importance of further exploration into this compound.
Antimicrobial Activity
In addition to anticancer properties, compounds with oxadiazole rings have shown promising antimicrobial activities. A study examining various oxadiazole derivatives revealed moderate to good activity against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound ID | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | <50 μg/mL |
| Compound B | Escherichia coli | <25 μg/mL |
| Compound C | Pseudomonas aeruginosa | <100 μg/mL |
These findings indicate that this compound may also possess antimicrobial properties worth investigating.
Case Studies and Research Findings
Several case studies have examined the structure-activity relationship (SAR) of similar compounds. For example, modifications in substituents on the oxadiazole ring have been shown to significantly affect both anticancer and antimicrobial activities . These studies emphasize the potential for developing new therapeutic agents based on this compound's structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core and Substituent Diversity
The compound’s 1,2,4-oxadiazole-imidazole hybrid core is structurally analogous to 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (compounds 7–9 in ). Key differences include:
- Oxadiazole vs. Triazole : The oxadiazole ring in the target compound offers greater metabolic stability compared to triazoles, which are prone to tautomerism (e.g., thione-thiol equilibrium in compounds 7–9 ) .
- Fluorophenyl Substitution : The 4-fluorophenyl group in the target compound is a common bioisostere for enhancing lipophilicity and membrane permeability, similar to the 2,4-difluorophenyl group in ’s triazoles .
Table 1: Substituent Comparison
Table 2: Key Spectral Features
Functional and Pharmacological Implications
- Structural Rigidity: The oxadiazole-imidazole scaffold may improve binding affinity compared to ’s benzimidazole-triazole hybrids (e.g., 9a–e), where flexible phenoxymethyl linkers reduce conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
